1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
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Overview
Description
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a chemical compound with the molecular formula C7H10ClN3S and a molecular weight of 203.69 g/mol It is a heterocyclic compound containing a thiadiazole ring substituted with a piperidine moiety
Preparation Methods
The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the thiadiazole ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, potassium carbonate, hydrogen peroxide, and various reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Material science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological research: It serves as a tool for studying various biological processes and pathways, particularly those involving thiadiazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring is known for its ability to cross cellular membranes and interact with biological targets due to its mesoionic character . This allows the compound to exert a broad spectrum of biological activities, including enzyme inhibition and receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine can be compared with other thiadiazole-containing compounds such as:
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Similar in structure but contains a morpholine ring instead of a piperidine ring.
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Contains a pyridine ring and is used in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQNXWQHJHOKRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355616 |
Source
|
Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173053-54-8 |
Source
|
Record name | 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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